molecular formula C₃₀H₅₆O₁₂ B1142021 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate CAS No. 376646-06-9

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate

Cat. No.: B1142021
CAS No.: 376646-06-9
M. Wt: 608.76
InChI Key:
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Description

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate is a complex carbohydrate derivative. This compound is characterized by its unique structure, which includes a glucopyranosyl unit linked to another glucopyranosyl unit, further esterified with an octadecanoate group. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate typically involves the esterification of glucopyranosyl units with octadecanoic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification process. For instance, the reaction may be carried out in the presence of an acid catalyst under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under mild heating.

    Reduction: Sodium borohydride in an alcoholic solvent at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions might result in the formation of different ester derivatives.

Scientific Research Applications

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and carbohydrate chemistry.

    Biology: Investigated for its potential role in cellular processes and as a substrate for enzymatic reactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the formulation of various products, including cosmetics and pharmaceuticals, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Cellobiose: A disaccharide consisting of two glucose molecules linked by a β(1→4) bond.

    Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) bond.

    Maltose: A disaccharide consisting of two glucose molecules linked by an α(1→4) bond.

Uniqueness

4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate is unique due to its ester linkage with octadecanoic acid, which imparts distinct chemical properties compared to other disaccharides. This esterification enhances its hydrophobicity and potential interactions with lipid membranes, making it valuable for specific applications in medicine and industry.

Properties

CAS No.

376646-06-9

Molecular Formula

C₃₀H₅₆O₁₂

Molecular Weight

608.76

Synonyms

(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Stearate

Origin of Product

United States

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